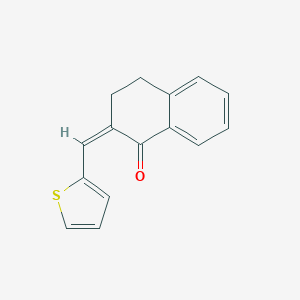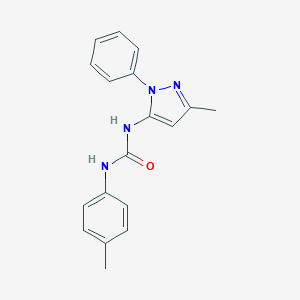
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone, also known as TN, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. TN is a derivative of 2-acetyl-1-naphthol and thiosemicarbazide, and its chemical structure is shown below:
作用机制
The mechanism of action of 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of various enzymes, such as DNA topoisomerase II and β-glucuronidase, which are involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit various biochemical and physiological effects, including:
1. Inducing apoptosis and cell cycle arrest in cancer cells.
2. Inhibiting the growth of various bacterial and fungal strains.
3. Protecting cells from oxidative stress and preventing the development of various diseases.
4. Modulating the activity of various enzymes involved in cell proliferation and differentiation.
实验室实验的优点和局限性
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments, including:
Advantages:
1. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone is easy to synthesize and purify, making it readily available for research.
2. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone exhibits potent biological activities at low concentrations, making it a cost-effective research tool.
3. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone can be modified to create analogs with improved biological activities and selectivity.
Limitations:
1. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has low solubility in water, which can limit its use in certain assays.
2. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has not been extensively studied in vivo, which limits its potential applications in animal models.
3. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has not been approved for clinical use, which limits its potential applications in human studies.
未来方向
There are several future directions for research on 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone, including:
1. Studying the structure-activity relationship of 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone and its analogs to identify compounds with improved biological activities and selectivity.
2. Investigating the in vivo efficacy and toxicity of 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone and its analogs in animal models.
3. Developing novel drug delivery systems for 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone to improve its solubility and bioavailability.
4. Exploring the potential applications of 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone in other fields, such as agriculture and environmental science.
In conclusion, 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone exhibits potent biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. Its mechanism of action involves the modulation of various signaling pathways in cells. 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments, and there are several future directions for research on 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone.
合成方法
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a simple one-pot reaction between 2-acetyl-1-naphthol and thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently cyclized to form 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone. The yield of 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
科学研究应用
2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, antifungal, and antioxidant properties. Its potential applications in scientific research include:
1. Anticancer activity: 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the growth of various cancer cell lines, including breast, lung, liver, and colon cancer cells. Its mechanism of action involves inducing apoptosis and cell cycle arrest in cancer cells.
2. Antimicrobial activity: 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains, including drug-resistant strains. Its mechanism of action involves disrupting the bacterial cell membrane and inhibiting the fungal cell wall synthesis.
3. Antioxidant activity: 2-(2-thienylmethylene)-3,4-dihydro-1(2H)-naphthalenone has been shown to possess strong antioxidant activity, which can protect cells from oxidative stress and prevent the development of various diseases.
属性
分子式 |
C15H12OS |
|---|---|
分子量 |
240.3 g/mol |
IUPAC 名称 |
(2Z)-2-(thiophen-2-ylmethylidene)-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C15H12OS/c16-15-12(10-13-5-3-9-17-13)8-7-11-4-1-2-6-14(11)15/h1-6,9-10H,7-8H2/b12-10- |
InChI 键 |
YQJIGFWRZFDEDU-BENRWUELSA-N |
手性 SMILES |
C1C/C(=C/C2=CC=CS2)/C(=O)C3=CC=CC=C31 |
SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
规范 SMILES |
C1CC(=CC2=CC=CS2)C(=O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(3-Chlorophenyl)-11,13-diphenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B292883.png)
![N-(4-iminopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)-N'-phenylurea](/img/structure/B292887.png)
![1-(4-Chlorophenyl)[1,3]thiazolo[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B292891.png)
![4-methyl-1-phenyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B292893.png)
![1-{[5-(5-amino-1-phenyl-1H-pyrazol-4-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetone](/img/structure/B292894.png)
![4-[4-benzyl-5-(isopropylthio)-4H-1,2,4-triazol-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B292895.png)
![1-{[5-(2-Methylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazol-2-yl]thio}acetone](/img/structure/B292896.png)
![5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B292897.png)

![1-[10-Amino-8-(furan-2-yl)-6-methyl-4-phenyl-12-oxa-2,4,5-triazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7,10-pentaen-11-yl]ethanone](/img/structure/B292899.png)
![6-(allyloxy)-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292902.png)
![4-(4-methoxyphenyl)-3-methyl-6-(2-oxopropoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B292903.png)
![4-(4-Chlorophenyl)-2-ethoxy-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292904.png)
![9-[2-(4-chlorophenyl)-2-oxoethyl]-7-ethyl-10-methyl-7,9-dihydro-6H,8H-chromeno[3',4':5,6]pyrano[2,3-d]pyrimidine-6,8-dione](/img/structure/B292905.png)